molecular formula C5H6ClF3N2O2 B2744413 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea CAS No. 870692-94-7

3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea

Cat. No.: B2744413
CAS No.: 870692-94-7
M. Wt: 218.56
InChI Key: FPKURPKYGSRQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea involves a multi-step process. Initially, dichloroacetic acid reacts with 2,2,2-trifluoroethanol under anhydrous conditions to form dichloroacetic acid trifluoroethyl ester. This intermediate then reacts with ammonia to yield this compound[2][2]. Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.

Chemical Reactions Analysis

3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amides and acids.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under suitable conditions[][3].

Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s trifluoroethyl group enhances its binding affinity to these targets, facilitating its role in biochemical assays . The exact pathways and molecular targets can vary depending on the specific application and experimental conditions.

Comparison with Similar Compounds

3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea can be compared to other similar compounds, such as:

    2-chloro-N-(2,2,2-trifluoroethyl)acetamide: This compound shares a similar structure but lacks the carbonyl group, which affects its reactivity and applications[][2].

    2-amino-N-(2,2,2-trifluoroethyl)acetamide: This compound has an amino group instead of a chlorine atom, leading to different chemical properties and uses[][2].

The presence of the trifluoroethyl group in this compound imparts unique chemical properties, making it distinct from other related compounds[2][2].

Properties

IUPAC Name

2-chloro-N-(2,2,2-trifluoroethylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3N2O2/c6-1-3(12)11-4(13)10-2-5(7,8)9/h1-2H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKURPKYGSRQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NC(=O)NCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.